1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(3-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-29-17-5-2-4-15(12-17)19(26)23-24-20(27)18-6-3-11-25(21(18)28)13-14-7-9-16(22)10-8-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKVIKAUNCUPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound characterized by its unique structural features. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula is with a molecular weight of approximately 395.4 g/mol. The presence of a fluorine atom in the benzyl group may enhance the compound's stability and influence its chemical properties, such as polarity and reactivity .
Structural Characteristics
The compound features several functional groups:
- Dihydropyridine ring : Known for its role in various biological activities.
- Fluorobenzyl group : Potentially enhances lipophilicity and stability.
- Methoxybenzoyl moiety : Contributes to the overall pharmacological profile.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar dihydropyridine structures have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, ZQL-4c, a derivative with a fluorophenyl group, was shown to inhibit cell proliferation and induce apoptosis in breast cancer cells through oxidative stress mechanisms .
| Compound | Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 (24h) | Induces apoptosis via ROS production |
| ZQL-4c | MDA-MB-231 | 0.80 (48h) | Inhibits Notch-AKT signaling pathway |
| ZQL-4c | SK-BR-3 | 1.21 (24h) | Caspase-dependent signaling activation |
These findings suggest that compounds like this compound could possess similar anticancer properties due to structural similarities.
Enzyme Inhibition
Compounds containing dihydropyridine and hydrazide functionalities have been investigated for their ability to inhibit various enzymes. For example, substituted derivatives have been identified as potent inhibitors of Met kinase, which plays a critical role in cancer progression . The unique structure of this compound may allow it to interact favorably with such targets.
Case Studies
A study involving related compounds highlighted the importance of substituent variations on biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | Chlorobenzyl instead of fluorobenzyl | Potentially different biological activity due to chlorine's properties |
| N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | Similar dihydropyridine structure | Potential antimicrobial activity |
These case studies illustrate how minor structural changes can significantly affect the pharmacological profile and biological activity of related compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide. For instance, a related compound demonstrated significant efficacy in inhibiting tumor growth in a gastric carcinoma xenograft model. The compound's mechanism involves selective inhibition of Met kinase, which is crucial for tumor cell proliferation and survival .
Case Study:
- Study Title: Evaluation of Met kinase inhibitors in gastric cancer models.
- Findings: The analogue showed complete tumor stasis in GTL-16 human gastric carcinoma xenografts following oral administration, indicating its potential for further clinical development .
Neuroprotective Effects
Compounds within the dihydropyridine class have been investigated for their neuroprotective properties. Research indicates that these compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study:
- Study Title: Investigation of dihydropyridine derivatives as neuroprotective agents.
- Findings: Certain derivatives indicated a protective effect against oxidative stress in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease.
Antimicrobial Properties
There is emerging evidence that dihydropyridine derivatives exhibit antimicrobial activity against various pathogens. This property can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study:
- Study Title: Antimicrobial activity of novel dihydropyridine derivatives.
- Findings: Compounds demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria, warranting further exploration for potential use as antimicrobial agents.
Pharmacological Insights
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy. Additionally, the compound's structural modifications may enhance its bioavailability and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core structure with several synthesized carbohydrazides. Key comparisons include:
Substituent Impact Analysis :
- Fluorine (4-Fluorobenzyl) : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Methoxy Groups (3-Methoxybenzoyl) : Electron-donating effects may modulate binding interactions with target enzymes .
- Bromo vs. Fluoro : Bromine’s larger atomic radius in Ligand 2 may contribute to stronger van der Waals interactions in enzyme binding compared to fluorine .
Research Findings and Data Tables
Table 1: Comparative Binding Affinities and Antimicrobial Activities
*Hypothetical data inferred from structural analogs.
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer :
- Reaction Conditions : Use methanol or 1,4-dioxane as solvents with catalytic acetic acid to promote hydrazone formation between the carbohydrazide core and substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) .
- Purification : Recrystallize the product from ethanol or methanol to achieve high purity (70–80% yields). Monitor reaction completion via TLC using silica gel plates and UV visualization .
- Characterization : Validate purity via elemental analysis (C, H, N) and compare calculated vs. observed percentages to detect impurities .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer :
- 1H/13C NMR : Assign peaks for the fluorobenzyl (δ ~4.5 ppm for -CH2-), methoxybenzoyl (δ ~3.8 ppm for -OCH3), and hydrazide carbonyl (δ ~160–170 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H stretches (hydrazide at ~3200–3300 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking predict the compound’s mechanism of action against bacterial targets?
Methodological Answer :
- Software Setup : Use AutoDock Vina for docking studies. Prepare the ligand (compound) and target (e.g., glucosamine-6-phosphate synthase) by removing water molecules and adding polar hydrogens .
- Grid Box : Define the binding site using PyMOL based on co-crystallized ligands (e.g., 20 ų box centered on active-site residues) .
- Validation : Compare docking scores (ΔG values) with known inhibitors and validate top poses via molecular dynamics (MD) simulations in GROMACS to assess stability .
Q. How should crystallographers address challenges in resolving the compound’s crystal structure?
Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Optimize crystal mounting to minimize twinning (common in hydrazide derivatives) .
- Refinement : Apply SHELXL for anisotropic refinement. Address disorder in the fluorobenzyl group using PART instructions and free refinement of occupancy .
- Validation : Check R-factors (R1 < 0.05) and validate the model with PLATON’s ADDSYM to detect missed symmetry .
Q. How can researchers resolve contradictions in antibacterial activity data across studies?
Methodological Answer :
- Assay Standardization : Use CLSI guidelines for MIC determination. Include positive controls (e.g., ciprofloxacin) and ensure consistent inoculum density (5 × 10⁵ CFU/mL) .
- Solubility Checks : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation in broth microdilution assays .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across bacterial strains (e.g., S. aureus vs. E. coli) and identify outliers .
Data Contradiction Analysis
Q. How to interpret discrepancies between computational binding predictions and experimental enzyme inhibition?
Methodological Answer :
- In Silico vs. In Vitro : If docking suggests strong binding (e.g., ΔG = -9 kcal/mol) but inhibition is weak (IC50 > 100 µM), check protonation states (use Epik at pH 7.4) or assay for off-target effects .
- Membrane Permeability : Use Caco-2 cell assays to rule out poor cellular uptake. Adjust logP (<5) via substituent modification (e.g., replacing methoxy with hydroxyl groups) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
